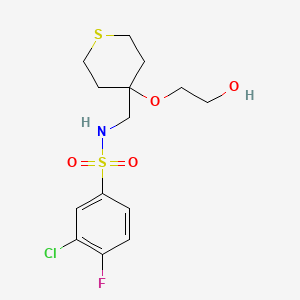
3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19ClFNO4S2 and its molecular weight is 383.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, with CAS number 2319834-73-4, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is C14H19ClFNO4S2, and it has a molecular weight of 383.9 g/mol. The structure features a chloro and fluoro substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClFNO₄S₂ |
| Molecular Weight | 383.9 g/mol |
| CAS Number | 2319834-73-4 |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth and replication. The presence of the tetrahydrothiopyran moiety may enhance its binding affinity to the target enzyme due to increased hydrophobic interactions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. A study highlighted that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
Case Study: Efficacy Against Resistant Strains
A recent case study examined the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound inhibited MRSA growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel treatment option for antibiotic-resistant infections.
Research Findings
- In vitro Studies : Laboratory studies have shown that this compound exhibits potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to leading antibiotics.
- In vivo Studies : Animal model studies have demonstrated that administration of this compound resulted in significant reduction in bacterial load in infected tissues, supporting its potential use in clinical settings.
- Mechanistic Insights : Further research revealed that the compound's mechanism involves disruption of folate metabolism in bacteria, leading to impaired DNA synthesis and cell division.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO4S2/c15-12-9-11(1-2-13(12)16)23(19,20)17-10-14(21-6-5-18)3-7-22-8-4-14/h1-2,9,17-18H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNKNNCMOCDRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














